molecular formula C13H16HgNNaO6 B1676301 Mersalyl CAS No. 492-18-2

Mersalyl

Cat. No. B1676301
CAS RN: 492-18-2
M. Wt: 506.86 g/mol
InChI Key: TVMSTPRSQZYYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Mersalyl and its analogs involves the presence of other aromatic rings than benzene, and sulfonamide rather than carbonamide linkages . The differences in structure include the presence of other aromatic rings than benzene, and sulfonamide rather than carbonamide linkages .


Molecular Structure Analysis

Mersalyl has a molecular formula of C13H17HgNO6 . Its average mass is 483.867 Da and its monoisotopic mass is 485.076172 Da .


Physical And Chemical Properties Analysis

Mersalyl has a molecular formula of C13H17HgNO6 . Its average mass is 483.867 Da and its monoisotopic mass is 485.076172 Da .

Scientific Research Applications

Inhibition and Study of Mitochondrial Transport

Mersalyl has been identified as a powerful inhibitor of phosphate transport in mitochondria. This characteristic was exploited to study the mitochondrial internal membrane proteins, which could be directly labeled using radioactive mersalyl. It was found to assist in separating proteins involved in mitochondrial transport, such as the mersalyl and N-ethylmaleimide-sensitive protein from the nucleotide translocase (Touraille et al., 1981).

Antiviral Properties

Mersalyl has shown antiviral properties against specific viruses. In in vivo experiments with mice, mersalyl was effective against coxsackieviruses A21 and B1 when administered intraperitoneally immediately after infection. It also produced significant effects against herpes simplex dermatitis in mice, although it was inactive against systemic infections with this virus (Kramer et al., 1975).

Effects on Microsomal Drug Oxidation

Mersalyl causes inhibition of various enzymatic activities in rat liver microsomes, such as TPNH-cytochrome c reductase activity and ethylmorphine N-demethylation. This has led to insights into the electron transport system in microsomal drug oxidation, suggesting a rigid electron-transport system within the liver microsomes (Franklin & Estabrook, 1971).

Study on Muscle Relaxation Responses

Mersalyl has been used to study the relaxation of catch by various monoamines in molluscan smooth muscle. It was found to block the relaxing response to indoleamines but not to catecholamines, providing insights into the biochemical pathways of muscle relaxation (Muneoka et al., 1978).

Exploration of Sodium Pump Mechanisms

The effect of mersalyl on the 'sodium pump' was studied in isolated rat diaphragm and kidney. It was found to influence the sensitivity of these tissues to anoxia, thereby contributing to understanding the sodium chloride reabsorption mechanisms in renal physiology (Awad & Mcdowall, 2006).

Investigation of Cholinoceptive Sites

Mersalyl's effects were tested at muscarinic and nicotinic sites, showing antimuscarinic effects in smooth muscle tissues and myocardium. This research has implications for understanding the interactions of mercurial compounds with neurotransmitter receptors (Bansinath et al., 1981).

Study of Calcium ATPase Inhibition

Mersalyl's effects on the (Ca2+ + Mg2+)-activated adenosine triphosphatase system of mouse liver plasma membranes were investigated, revealing insights into the enzyme's interaction with myosin-like proteins in the plasma membrane (Garnett et al., 1976).

Safety And Hazards

Mersalyl poses a risk of cumulative effects and is harmful. It can cause serious damage to health by prolonged exposure through inhalation, in contact with skin and if swallowed . It is very toxic by inhalation, in contact with skin and if swallowed . It is also very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

Future Directions

Despite advances in disease-modifying therapy, the mainstay of treatment for congestion—loop diuretics—has remained largely unchanged for 50 years . In these two articles (part I: loop diuretics and part II: combination therapy), we will review the history of diuretic treatment and the current trial evidence for different diuretic strategies and explore potential future directions of research .

properties

IUPAC Name

sodium;[3-[[2-(carboxylatomethoxy)benzoyl]amino]-2-methoxypropyl]mercury;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16NO5.Hg.Na.H2O/c1-9(18-2)7-14-13(17)10-5-3-4-6-11(10)19-8-12(15)16;;;/h3-6,9H,1,7-8H2,2H3,(H,14,17)(H,15,16);;;1H2/q;;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGPRJRKWYRGKR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CC=C1OCC(=O)[O-])C[Hg].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17HgNNaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

486-67-9 (mersalyl acid)
Record name Mersalyl [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

506.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mersalyl

CAS RN

492-18-2
Record name Mersalyl [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mersalyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.045
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mersalyl
Reactant of Route 2
Reactant of Route 2
Mersalyl
Reactant of Route 3
Reactant of Route 3
Mersalyl
Reactant of Route 4
Reactant of Route 4
Mersalyl
Reactant of Route 5
Reactant of Route 5
Mersalyl
Reactant of Route 6
Reactant of Route 6
Mersalyl

Citations

For This Compound
7,550
Citations
MJ Kramer, R Cleeland, E Grunberg - Antimicrobial Agents and …, 1975 - Am Soc Microbiol
Mersalyl (Salyrgan), an organic mercurial diuretic, was tested against human and animal viruses with in vivo model infections in mice and tissue culture systems. Mersalyl was active …
Number of citations: 6 journals.asm.org
F Agani, GL Semenza - Molecular pharmacology, 1998 - ASPET
… We report here that the organomercurial compound mersalyl induced expression of VEGF … genes was also induced by mersalyl treatment. However, mersalyl inhibited endogenous EPO …
Number of citations: 131 molpharm.aspetjournals.org
L Tarr, S Jacobson - Archives of Internal Medicine, 1932 - jamanetwork.com
Despite the widespread use of the newer mercurial diuretics, merbaphen (novasurol) and mersalyl (salyrgan), there still exists some doubt as to their ultimate harmlessness. Stomatitis, …
Number of citations: 16 jamanetwork.com
C Brun, T Hildon, F Raaschou - Acta pharmacologica et …, 1947 - Wiley Online Library
Met ho d. On the same experimental persons, partly without and partly under the influence of mersalyl, we determined the inulin, urea and diodrast clearances as well as the tubular …
Number of citations: 43 onlinelibrary.wiley.com
JJ Diwan, D Aronson, NO Gonsalves - Journal of Bioenergetics and …, 1980 - Springer
… to K ÷ of mitochondria treated with mersalyl results from release of endogenous Mg ÷+. … mersalyl of pH shifts associated with exchanges of endogenous phosphate. In addition, mersalyl …
Number of citations: 23 link.springer.com
N Brustovetsky, M Klingenberg - Journal of Biological Chemistry, 1994 - Elsevier
… Mersalyl might be expected also to accelerate the transport of FFA anions by AAC and, thus, to increase the FFA-uncoupling activity. The mersalyl … the influence of mersalyl on the AAC-…
Number of citations: 141 www.sciencedirect.com
AJ Kowaltowski, AE Vercesi, RF Castilho - Biochimica et Biophysica Acta …, 1997 - Elsevier
… to react with the monofunctional thiol reagents mersalyl or N-… in the content of thiols accessible to mersalyl. This process is time-… the effect of NEM and mersalyl on mitochondrial swelling …
Number of citations: 110 www.sciencedirect.com
MR Franklin, RW Estabrook - Archives of Biochemistry and Biophysics, 1971 - Elsevier
… UM added in addition to mersalyl it was found that mersalyl had caused only a small conversion of the cytochrome P-450 to P-420, ie, at concentrations of mersalyl (40-50 mmolesjmg …
Number of citations: 231 www.sciencedirect.com
SM Korotkov, SA Konovalova, VP Nesterov… - Biochemical and …, 2018 - Elsevier
It was earlier shown that the calcium load of rat liver mitochondria in medium containing TlNO 3 and KNO 3 resulted in the Tl + -induced mitochondrial permeability transition pore (MPTP…
Number of citations: 9 www.sciencedirect.com
SK Joseph, SV Ryan, S Pierson… - Journal of Biological …, 1995 - ASBMB
… mersalyl cannot be observed after detergent solubilization. The reason why mersalyl pretreatment of membranes causes mersalyl … A possibility is that mersalyl binding to the receptor in …
Number of citations: 36 www.jbc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.